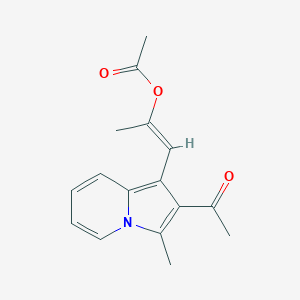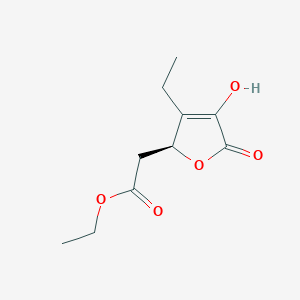![molecular formula C23H20N2O B12894498 4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline CAS No. 54638-78-7](/img/structure/B12894498.png)
4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic aromatic compounds containing both oxygen and nitrogen in a five-membered ring. This particular compound is notable for its unique structure, which includes a biphenyl group and a dimethylaniline moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another approach is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of these synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. The Van Leusen reaction, which involves aldehydes and TosMIC (tosylmethyl isocyanide), is another method that can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its antibacterial activity could be due to the inhibition of bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound for a vast class of heterocyclic aromatic organic compounds.
Thiazole: Similar to oxazole but contains sulfur instead of oxygen.
Imidazole: Contains two nitrogen atoms in the ring, making it more basic than oxazole.
Uniqueness
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline is unique due to its combination of a biphenyl group and a dimethylaniline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the development of fluorescent probes and advanced materials .
Properties
CAS No. |
54638-78-7 |
|---|---|
Molecular Formula |
C23H20N2O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C23H20N2O/c1-25(2)21-14-12-20(13-15-21)23-24-16-22(26-23)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3 |
InChI Key |
IHOTYVXAGXDWTC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


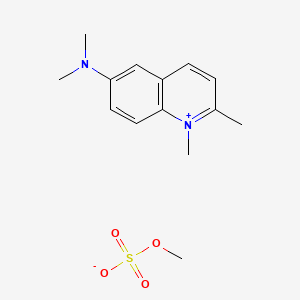
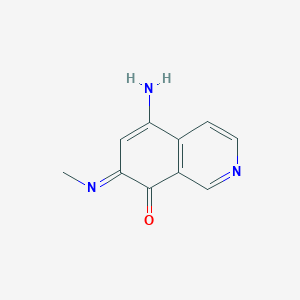
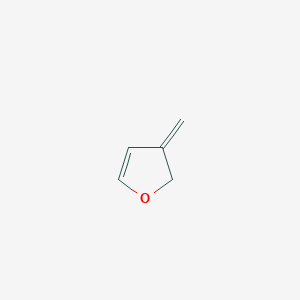
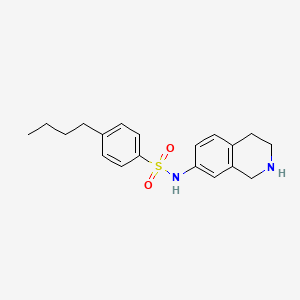

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)
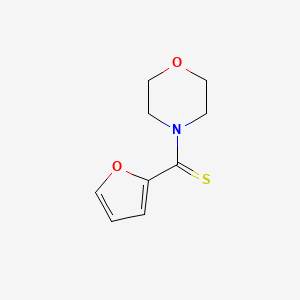
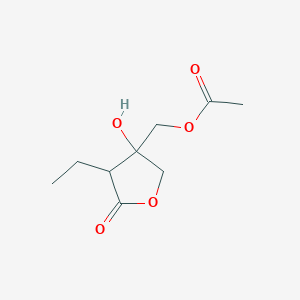
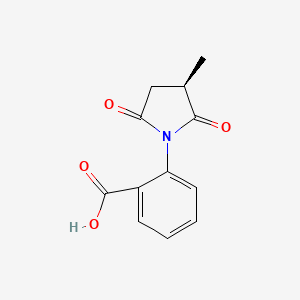
![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)
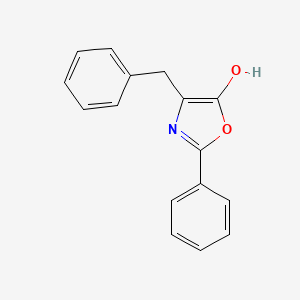
![N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine](/img/structure/B12894492.png)
